Nonyl isocyanate
Overview
Description
Nonyl isocyanate is an organic compound with the chemical formula CH₃(CH₂)₈NCO . It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O . Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This involves treating nonylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl).
Oxalyl Chloride Method: A safer laboratory variation involves using oxalyl chloride instead of phosgene to form acyl isocyanates from primary amides.
Addition of Isocyanic Acid to Alkenes: This method involves the addition of isocyanic acid to alkenes to form isocyanates.
Industrial Production Methods: Industrial production of this compound typically involves the phosgenation of nonylamine due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety precautions are necessary .
Chemical Reactions Analysis
Types of Reactions: Nonyl isocyanate undergoes several types of reactions:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form ureas.
Water: Reacts to form carbamic acid, which decomposes to an amine and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
Nonyl isocyanate has several applications in scientific research:
Mechanism of Action
Nonyl isocyanate exerts its effects through its high reactivity with nucleophiles. The -N=C=O group is electrophilic and reacts readily with nucleophilic groups such as hydroxyls and amines. This reactivity allows it to form strong covalent bonds, making it useful in polymerization and other chemical processes .
Comparison with Similar Compounds
Phenyl Isocyanate: Similar in reactivity but contains a phenyl group instead of a nonyl group.
Methyl Isocyanate: Contains a methyl group and is known for its high toxicity.
Hexamethylene Diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Uniqueness: Nonyl isocyanate is unique due to its long nonyl chain, which imparts different physical properties compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring specific hydrophobic characteristics .
Properties
IUPAC Name |
1-isocyanatononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUAUVHTOCKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460809 | |
Record name | Nonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4184-73-0 | |
Record name | Nonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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